molecular formula C8H15NO B13034690 1-Methylazepane-4-carbaldehyde

1-Methylazepane-4-carbaldehyde

Cat. No.: B13034690
M. Wt: 141.21 g/mol
InChI Key: WZYLRELFBWKGLY-UHFFFAOYSA-N
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Description

1-Methylazepane-4-carbaldehyde is a seven-membered nitrogen-containing heterocyclic compound (azepane) with a methyl group at the 1-position and a carbaldehyde functional group at the 4-position. The azepane ring, a saturated seven-membered ring, confers unique conformational flexibility compared to smaller heterocycles like piperidine (six-membered) or pyrazole (five-membered). The aldehyde group at position 4 makes it a reactive intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methylazepane-4-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-9-5-2-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3

InChI Key

WZYLRELFBWKGLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methylazepane with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazepane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Primary amines, hydrazines

Major Products:

    Oxidation: 1-Methylazepane-4-carboxylic acid

    Reduction: 1-Methylazepane-4-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

1-Methylazepane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methylazepane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the compound may participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Methylazepane-4-carbaldehyde and Analogous Compounds

Compound Ring Type Ring Size Aldehyde Position Key Substituents Synthesis Method Yield
This compound Azepane 7 4 1-Methyl Hypothetical formylation Not reported
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 5 4 1-Benzoyl, 3-Phenyl Vilsmeier-Haack (DMF/POCl₃) "Good yield"
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Piperidine 6 N/A 4-Methoxycarbonyl, N-Benzyl Multi-step alkylation/acylation Not specified
1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde Cyclohexane 6 1 4-Methoxyphenyl Grignard/oxidation routes Up to 84%

Key Observations :

  • Aldehyde Reactivity : The aldehyde in this compound is likely more nucleophilic than in pyrazole derivatives due to the electron-donating methyl group and azepane’s saturated structure. In contrast, pyrazole-4-carbaldehydes may exhibit reduced reactivity due to electron-withdrawing substituents like benzoyl groups .
  • Synthetic Complexity : Piperidine derivatives often require protective-group strategies and multi-step syntheses , whereas cyclohexane-carbaldehydes achieve high yields (69–84%) via streamlined methods . Azepane systems may face challenges in regioselective functionalization due to their larger ring size.

Research Findings :

  • Pyrazole-4-carbaldehydes : Demonstrated antioxidant and anti-inflammatory activities, with IC₅₀ values comparable to standard drugs like ascorbic acid . The aldehyde group may participate in Schiff base formation, enhancing bioactivity.
  • Cyclohexane-carbaldehydes : High-yield syntheses (e.g., 84% via Grignard addition/oxidation) highlight their utility as building blocks for fragrances or polymers .
  • Piperidine Derivatives : N-substituted piperidinyl compounds are widely used in CNS drug design due to their rigidity and metabolic stability, but their synthesis is often labor-intensive .

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